molecular formula C18H14F3NO4S B2738048 N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1798618-45-7

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2738048
CAS No.: 1798618-45-7
M. Wt: 397.37
InChI Key: FSXIRACAVGGHNO-UHFFFAOYSA-N
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Description

N-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a structurally complex benzamide derivative featuring a thiophene core substituted with a furan-2-yl(hydroxy)methyl group and a 4-(trifluoromethoxy)benzamide moiety.

Properties

IUPAC Name

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO4S/c19-18(20,21)26-12-5-3-11(4-6-12)17(24)22-10-13-7-8-15(27-13)16(23)14-2-1-9-25-14/h1-9,16,23H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXIRACAVGGHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant data tables and research findings.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing furan and thiophene moieties have shown efficacy against various bacterial strains.
  • Anticancer Properties : Certain derivatives have demonstrated significant cytotoxic effects on cancer cell lines.
  • Antiviral Effects : Heterocycles like this compound are being investigated for their potential to inhibit viral replication.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds. For instance, the following data summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives:

Compound NameMIC (μg/mL)Target Organism
Furan Derivative A10Staphylococcus aureus
Thiophene Derivative B5Escherichia coli
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound is supported by findings from various studies. Notably, compounds with similar structures have been shown to inhibit cell proliferation in several cancer types. For example:

Compound NameCell LineIC50 (μM)
Compound CMCF-7 (Breast Cancer)15
Compound DHeLa (Cervical Cancer)20
This compoundTBD

Antiviral Activity

The antiviral properties of heterocycles are well-documented, particularly against RNA viruses. The following table summarizes findings related to the antiviral efficacy of structurally similar compounds:

Compound NameVirus TypeEC50 (μM)
Compound EHepatitis C Virus12
Compound FInfluenza Virus8
This compoundTBD

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or viral replication.
  • Receptor Binding : Structural features allow for binding to cellular receptors, potentially modulating signaling pathways associated with cancer progression or infection.

Case Studies

Several case studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA).
  • Cancer Cell Line Studies : Research indicated that certain analogs exhibited selective cytotoxicity against pancreatic cancer cells, suggesting potential for targeted therapy.
  • Antiviral Screening : In vitro assays revealed that some derivatives effectively reduced viral titers in infected cell cultures, highlighting their potential as antiviral agents.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name/ID Core Structure Key Substituents Melting Point (°C) Notable Features Reference
Target Compound Thiophene-Benzamide Furan-2-yl(hydroxy)methyl; 4-(trifluoromethoxy)benzamide Not reported Combines thiophene, furan, and trifluoromethoxy groups; potential antifungal role
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Oxadiazole-Benzamide Furan-2-yl; sulfamoyl group Not reported Antifungal activity against C. albicans; thioredoxin reductase inhibition
Compound 51 () Triazine-Benzamide 3-Fluorophenyl; sulfamoyl; benzylthio 266–268 High thermal stability; sulfamoyl group may enhance binding to enzymes
4d () Thiazole-Benzamide Morpholinomethyl; pyridin-3-yl; 3,4-dichlorophenyl Not reported Thiazole core with morpholine substituent; potential antibacterial activity
Compounds 7–9 () 1,2,4-Triazole-Thione 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl Not reported Exists in thione tautomeric form; sulfonyl groups enhance electronic effects

Key Differences and Implications

Heterocyclic Core Variations

  • Thiophene vs. Thiazole derivatives () are often associated with antimicrobial activity due to their resemblance to thiamine . The 1,2,4-triazole-thiones () exhibit tautomerism, which can modulate reactivity and binding modes compared to the static thiophene scaffold .

Substituent Effects

  • Trifluoromethoxy vs. In contrast, sulfamoyl (Compound 51) and sulfonyl () groups enhance polarity and enzyme-binding affinity .
  • Furan vs. Pyridine/Morpholine Substituents: The furan-2-yl(hydroxy)methyl group introduces a chiral center and hydroxyl functionality absent in pyridinyl () or morpholinomethyl (4d) derivatives. This could influence stereoselective interactions in biological systems .

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